molecular formula C15H20ClNO4 B12928776 (R)-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid

(R)-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid

Cat. No.: B12928776
M. Wt: 313.77 g/mol
InChI Key: CKEIMCIEKVQSSN-NSHDSACASA-N
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Description

®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-(4-chlorophenyl)butanoic acid and tert-butyl carbamate.

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butyl carbamate under basic conditions to form the Boc-protected intermediate.

    Coupling Reaction: The Boc-protected intermediate is then coupled with ®-3-(4-chlorophenyl)butanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

    Substitution: The chlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Alcohols and other reduced forms of the carbonyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its pharmacological properties.

Medicine

In medicine, ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is explored for its potential therapeutic applications. It serves as a building block for the synthesis of pharmaceutical agents.

Industry

Industrially, the compound is used in the production of fine chemicals and as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The chlorophenyl moiety may interact with hydrophobic pockets in target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid: The enantiomer of the compound, differing in its chiral configuration.

    4-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid: Lacks the chlorine atom on the phenyl ring.

    4-Amino-3-(4-chlorophenyl)butanoic acid: Lacks the Boc-protecting group.

Uniqueness

®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both the Boc-protecting group and the chlorophenyl moiety

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

(3R)-3-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(8-13(18)19)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

CKEIMCIEKVQSSN-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC(=O)O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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